ethyl 2-cyano-3,3-diethoxyprop-2-enoate
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Overview
Description
Ethyl 2-cyano-3,3-diethoxyprop-2-enoate is an organic compound with the molecular formula C10H15NO4 It is a derivative of acrylic acid and contains both cyano and diethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3,3-diethoxyprop-2-enoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction typically occurs under mild conditions and results in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3,3-diethoxyprop-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo further condensation reactions with other carbonyl-containing compounds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Hydrolysis Products: Ethyl cyanoacetate and ethanol are common products of hydrolysis.
Scientific Research Applications
Ethyl 2-cyano-3,3-diethoxyprop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties.
Pharmaceuticals: It is a potential intermediate in the synthesis of pharmaceutical compounds.
Agriculture: The compound may be used in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3,3-diethoxyprop-2-enoate involves its reactivity with various nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the α-carbon more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new carbon-carbon and carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3,3-diphenylacrylate: Similar structure but with phenyl groups instead of ethoxy groups.
Ethyl 2-cyano-3-ethoxyprop-2-enoate: Similar structure but with one ethoxy group instead of two.
2-Cyano-3,3-diethoxy-acrylic acid ethyl ester: Another closely related compound with similar functional groups.
Uniqueness
Ethyl 2-cyano-3,3-diethoxyprop-2-enoate is unique due to its combination of cyano and diethoxy groups, which impart specific reactivity and properties. This makes it a versatile intermediate in organic synthesis and other applications.
Properties
IUPAC Name |
ethyl 2-cyano-3,3-diethoxyprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-4-13-9(12)8(7-11)10(14-5-2)15-6-3/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKWQKYQTKOCJIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C#N)C(=O)OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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